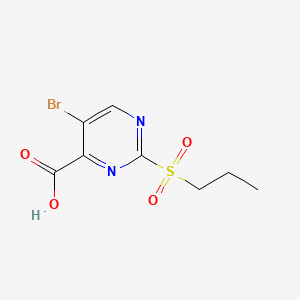

5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid

Beschreibung

5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid is a brominated pyrimidine derivative featuring a propane-1-sulfonyl substituent at the 2-position and a carboxylic acid group at the 4-position. Its molecular formula is C₈H₉BrN₂O₄S (MW: 285.14 g/mol), with a CAS number of 1267301-54-1 . The bromine atom at the 5-position enhances reactivity in cross-coupling reactions, while the sulfonyl group contributes to electron-withdrawing effects, influencing both chemical stability and biological interactions. This compound is frequently utilized as a building block in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents .

Eigenschaften

Molekularformel |

C8H9BrN2O4S |

|---|---|

Molekulargewicht |

309.14 g/mol |

IUPAC-Name |

5-bromo-2-propylsulfonylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C8H9BrN2O4S/c1-2-3-16(14,15)8-10-4-5(9)6(11-8)7(12)13/h4H,2-3H2,1H3,(H,12,13) |

InChI-Schlüssel |

JSLXHAWANYYBQK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Strategy

The synthesis of 5-bromo-2-substituted pyrimidine derivatives typically involves:

- Introduction of the bromine atom at the 5-position of the pyrimidine ring.

- Substitution at the 2-position with a propane-1-sulfonyl group.

- Functionalization at the 4-position to introduce the carboxylic acid moiety.

The key challenge is the selective and efficient substitution at these positions without unwanted side reactions.

Preparation of 5-Bromo-2-Substituted Pyrimidine Core

A reliable method reported involves the one-step reaction of 2-bromomalonaldehyde with amidine compounds to directly yield 5-bromo-2-substituted pyrimidines. This method is advantageous due to the low cost and ready availability of starting materials, short synthesis time, and simple post-reaction processing. The reaction is typically conducted under mild conditions, providing a safe and efficient route to the bromopyrimidine intermediate.

| Parameter | Details |

|---|---|

| Starting materials | 2-Bromomalonaldehyde, amidine compounds |

| Reaction type | One-step condensation reaction |

| Advantages | Low cost, simple operation, short time |

| Post-processing | Simple, safe |

| Yield | High (specific yield not reported) |

Introduction of the Propane-1-Sulfonyl Group at the 2-Position

The substitution of the 2-position with a propane-1-sulfonyl group generally involves nucleophilic substitution reactions on 5-bromo-2-chloropyrimidine derivatives. The chlorine atom at the 2-position is displaced by a propane-1-sulfonyl nucleophile under basic conditions.

Typical reaction conditions include:

- Use of potassium carbonate as a base.

- Solvent: N,N-dimethylformamide (DMF) or acetonitrile.

- Temperature: 70–80 °C.

- Reaction time: 12–24 hours.

These conditions favor the selective substitution of chlorine by the propane-1-sulfonyl moiety with good yields, often exceeding 80% in related pyrimidine substitutions.

Functionalization at the 4-Position to Carboxylic Acid

The 4-carboxylic acid group can be introduced via oxidation or hydrolysis of ester intermediates derived from the pyrimidine core. One approach involves:

- Preparation of 5-bromo-2-substituted pyrimidine-4-carboxylate esters via alkoxycarbonylation reactions.

- Subsequent hydrolysis under acidic or basic conditions to yield the free carboxylic acid.

This step may require purification by column chromatography due to possible by-products. Yields for these steps vary but can be optimized to achieve moderate to high overall yields (up to 48% in some reported cases for related esters).

Detailed Reaction Conditions and Yields

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| 5-Bromo-2-substituted pyrimidine synthesis | 2-Bromomalonaldehyde + amidines, one-step | High | Simple, low cost, safe | Requires amidine availability |

| Propane-1-sulfonyl substitution | K2CO3, DMF, 80 °C, 12 h | ~82 | High yield, selective | Requires careful temperature control |

| Esterification at 4-position | EtONa, EtOH, 50 °C | 48 | Regioselective, scalable | Multi-step, purification needed |

| Hydrolysis to carboxylic acid | Acid/base hydrolysis | Variable | Direct acid formation | Possible side reactions |

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl and carboxylic acid groups can participate in redox reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group can participate in various binding interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

Key structural analogs differ in substituents at the 2-position and halogen/functional groups at other positions:

Notes:

- Electron-withdrawing groups (e.g., sulfonyl) increase acidity of the carboxylic acid (pKa ~2-3) compared to electron-donating groups (e.g., methylthio, pKa ~4-5) .

- Bromine at the 5-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro analogs (e.g., 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, CAS 61727-33-1) show reduced reactivity .

Physicochemical Properties

- Solubility : Sulfonyl derivatives (e.g., propane-1-sulfonyl, methylsulfonyl) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas methylthio and cyclopropyl analogs are more lipophilic .

- Thermal Stability: Sulfonyl-containing compounds demonstrate superior thermal stability (>200°C) compared to amino or thioether analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sulfonylation of a pyrimidine precursor. For example, substituting a brominated pyrimidine core with propane-1-sulfonyl groups via nucleophilic aromatic substitution (SNAr). Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or DMSO) to enhance sulfonyl group incorporation. Catalytic bases like K₂CO₃ may improve yields .

- Characterization : Confirm sulfonyl group presence via FT-IR (S=O stretching at ~1350–1150 cm⁻¹) and ¹H/¹³C NMR (sulfonyl-linked protons at δ 1.0–1.5 ppm for propane chain) .

Q. How can researchers ensure the purity of 5-bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid, and what analytical techniques are critical?

- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Validate purity >95% via UV detection at 254 nm.

- Advanced Techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical: 353.18 g/mol), while X-ray crystallography resolves stereochemical ambiguities .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Solubility Profile : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid cytotoxicity.

- Handling Tips : Store at 2–8°C under inert atmosphere to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields or biological activity across studies?

- Root Cause Analysis :

- Synthetic Variability : Trace impurities (e.g., unreacted brominated intermediates) may skew biological results. Use preparative TLC or column chromatography for rigorous purification .

- Biological Assays : Validate target engagement via competitive binding assays (e.g., SPR or ITC) to distinguish specific interactions from off-target effects .

Q. What strategies are effective for modifying the propane-1-sulfonyl group to enhance bioactivity or selectivity?

- Functionalization : Replace propane-1-sulfonyl with cyclopropane-sulfonyl or fluorinated sulfonyl groups to alter steric/electronic properties. Monitor changes in LogP via computational modeling (e.g., ChemAxon) to predict membrane permeability .

- Case Study : Analogues with trifluoromethyl-sulfonyl groups showed improved metabolic stability in hepatic microsome assays .

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

- Screening Workflow :

In Silico Docking : Use AutoDock Vina to predict binding affinity to kinase ATP pockets (e.g., EGFR or BRAF).

In Vitro Profiling : Test against a kinase panel (e.g., Eurofins KinaseProfiler) at 10 µM.

Mechanistic Validation : Perform Western blotting for phosphorylation downstream targets .

Q. What precautions are necessary when handling this compound due to its reactive sulfonyl group?

- Safety Protocols :

- Use gloves and fume hoods to prevent skin/eye contact.

- Avoid aqueous basic conditions (pH >9) to prevent sulfonate ester formation.

- Monitor stability via LC-MS after long-term storage .

Methodological Notes

- Synthetic Optimization : SynChem, Inc. reports bromopyrimidine intermediates (e.g., SC-22025) as key precursors; reaction with propane-1-sulfonyl chloride under anhydrous conditions yields the target compound .

- Data Reproducibility : Batch-to-batch variability in brominated starting materials (e.g., 5-bromo-2-chloropyrimidine) can impact yields. Source reagents from certified suppliers (e.g., MedChemExpress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.